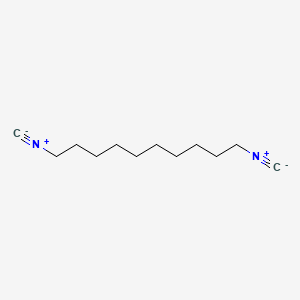

1,10-Diisocyanodecane

Description

1,10-Diisocyanodecane is a diisocyanate compound with a linear 10-carbon aliphatic chain terminated by two isocyanate (-NCO) groups. While it is structurally analogous to shorter-chain aliphatic diisocyanates (e.g., hexamethylene diisocyanate), its extended hydrocarbon backbone likely influences its physical properties, reactivity, and applications.

Properties

IUPAC Name |

1,10-diisocyanodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-13-11-9-7-5-3-4-6-8-10-12-14-2/h3-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBZTCJFUBPERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCCCCCCCCC[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Diisocyanodecane can be synthesized through the reaction of decane-1,10-diamine with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate groups. The reaction can be represented as follows:

Decane-1,10-diamine+Phosgene→this compound+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of phosgene, a highly toxic reagent, and the use of advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,10-Diisocyanodecane undergoes several types of chemical reactions, including:

Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, forming urethanes, ureas, and carbon dioxide, respectively.

Polymerization: It can react with polyols to form polyurethanes, which are widely used in foams, elastomers, and coatings.

Common Reagents and Conditions:

Alcohols: React with this compound under mild conditions to form urethanes.

Amines: React with this compound to form ureas, often requiring catalysts to enhance the reaction rate.

Water: Reacts with this compound to produce carbon dioxide and amines, which can further react to form polyureas.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Formed from the polymerization with polyols.

Scientific Research Applications

1,10-Diisocyanodecane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the modification of biomolecules for various biochemical assays.

Medicine: Utilized in the development of drug delivery systems and medical devices.

Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.

Mechanism of Action

The mechanism of action of 1,10-Diisocyanodecane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas. The reactivity of the isocyanate groups is influenced by the electronic and steric environment around them, which can be modulated by the choice of solvents and catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key diisocyanates referenced in the evidence, highlighting structural and regulatory differences.

| Compound Name | CAS Number | Alternative Name(s) | Chain Length/Structure |

|---|---|---|---|

| Hexamethylene diisocyanate | 822-06-0 | 1,6-diisocyanatohexane | Linear 6-carbon aliphatic chain |

| Isophorone diisocyanate | 4098-71-9 | - | Cycloaliphatic (trimer common) |

| Methylenebis(phenylisocyanate) (MDI) | 101-68-8 | Diphenylmethane diisocyanate | Aromatic, two phenyl rings |

| 2,2,4-Trimethylhexamethylene diisocyanate | 16938-22-0 | - | Branched 6-carbon aliphatic |

Key Findings:

Hexamethylene diisocyanate (HDI) : A linear 6-carbon diisocyanate with high reactivity due to its aliphatic structure. Commonly used in polyurethane coatings and adhesives. Shorter chain length compared to 1,10-Diisocyanodecane may result in lower viscosity and faster curing times.

Isophorone diisocyanate (IPDI) :

- Cycloaliphatic structure enhances UV stability and resistance to yellowing.

- Often preferred over aliphatic diisocyanates (e.g., HDI) in outdoor applications.

Methylenebis(phenylisocyanate) (MDI) :

- Aromatic diisocyanate with high rigidity and thermal stability.

- Predominantly used in rigid foams and insulation materials.

Trimethylhexamethylene diisocyanate :

- Branched structure reduces crystallinity and improves solubility in solvents.

- Offers intermediate properties between linear aliphatic (HDI) and aromatic (MDI) diisocyanates.

Structural and Functional Implications

- Chain Length: Longer aliphatic chains (e.g., theoretical 10-carbon in this compound vs. 6-carbon in HDI) may increase hydrophobicity and reduce volatility but could also lower reactivity due to steric hindrance .

- Aromatic vs. Aliphatic : Aromatic diisocyanates (e.g., MDI) exhibit superior mechanical strength but poorer UV stability compared to aliphatic counterparts (e.g., HDI) .

- Branching : Branched derivatives (e.g., trimethylhexamethylene diisocyanate) enhance solubility and flexibility in polymer matrices .

Limitations of Available Data

The provided evidence lacks specific information on this compound. Extrapolations are based on structural analogs, but experimental data (e.g., toxicity, reactivity, or industrial applications) for the 10-carbon variant remain unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.